molecular formula C15H17NO2 B2453540 6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 935279-96-2

6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B2453540
CAS RN: 935279-96-2
M. Wt: 243.306
InChI Key: UORZCPZFZNBVDZ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, or in short 6,7-DMCPQ, is an organic compound belonging to the group of quinoline carboxylic acids. It is a white crystalline solid with a melting point of 181-182 °C. 6,7-DMCPQ has been studied for its potential applications in various scientific research fields, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Cyclopentaquinolines : A study by Tolstikov et al. (2014) describes the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through acid-catalyzed three-component cyclocondensation, highlighting the compound's chemical versatility (Tolstikov et al., 2014).
  • Ozonides Formation : Research by Tolstikov et al. (2009) and Tolstikov et al. (2011) focused on producing stable ozonides from N-acyl-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline and related compounds, contributing to our understanding of their reactivity and potential applications (Tolstikov et al., 2009), (Tolstikov et al., 2011).

Biological Activity

  • Neurotropic Activity : Krainova et al. (2009) synthesized a series of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, studying their acute toxicity, analgesic activity, and influence on locomotor and exploratory activity, thus revealing the compound's neurotropic potential (Krainova et al., 2009).

Chemical Modifications and Derivatives

  • Synthesis of Derivatives : Studies have explored the synthesis of various derivatives of cyclopentaquinolines, such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives by Szakonyi et al. (2002), indicating the adaptability of the base compound for creating new molecules with potential applications in different fields (Szakonyi et al., 2002).

Conformational Analysis

  • Conformational Studies : Research on the conformational aspects of these compounds, such as the work by Sankaranarayanan et al. (2000) on 4-[1-(phenylsulfonyl)indol-3-yl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, provides insights into their molecular structure and potential interactions (Sankaranarayanan et al., 2000).

properties

IUPAC Name

6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-8-6-7-12-10-4-3-5-11(10)14(15(17)18)16-13(12)9(8)2/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORZCPZFZNBVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3C=CCC3C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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